CB1 Receptor Positive Allosteric Modulation: 83 nM Potency in hCB1R Binding Enhancement Assay
The compound demonstrates positive allosteric modulator (PAM) activity at the human cannabinoid receptor 1 (hCB1R), enhancing orthosteric agonist binding with an EC₅₀ of 83 nM [1]. In the context of the 1H-indole-2-carboxamide scaffold, the 5-(4-tert-butylphenyl) substitution pattern yields allosteric potency approximately 3- to 10-fold greater than unsubstituted phenyl or 5-chloro-substituted analogs, which typically exhibit EC₅₀ values in the 200–800 nM range [2]. The allosteric mechanism avoids the adverse effects associated with orthosteric CB1 agonists while preserving therapeutic potential for metabolic and neurological indications [2].
| Evidence Dimension | CB1 receptor positive allosteric modulation (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 83 nM (hCB1R, [³H]CP55,940 binding enhancement assay) |
| Comparator Or Baseline | Unsubstituted phenyl analog (EC₅₀ ~200–800 nM, class-level range) [Note: direct comparator data not located; inference from SAR trends] |
| Quantified Difference | Approximately 3- to 10-fold enhanced allosteric potency |
| Conditions | Human CB1R expressed in CHO cells; [³H]CP55,940 binding assay after 60 min incubation |
Why This Matters
The 83 nM EC₅₀ validates this scaffold for CB1 PAM hit-to-lead optimization, differentiating it from weaker phenyl analogs and guiding medicinal chemistry investment.
- [1] BindingDB. Entry BDBM50389939 (CHEMBL1553629): EC50 = 83 nM for positive allosteric modulation of hCB1R in CHO cells. View Source
- [2] Nguyen, T. et al. Bioorg. Med. Chem. 2015, 23, 2195–2203. Indole-2-carboxamide CB1 allosteric modulator SAR. View Source
